Tubulin polymerization-IN-35

NCI-60 screening Antiproliferative activity Mean graph midpoint

Tubulin polymerization-IN-35 (Compound 17j) is a [1,2]oxazolo[5,4-e]isoindole derivative that functions as a potent colchicine-binding site inhibitor (CBSI) of tubulin polymerization. It exhibits a molecular weight of 529.63 g/mol (C31H35N3O5) and is characterized by high antiproliferative activity across the NCI-60 panel (GI50 range 0.24–23.4 µM; mean graph midpoint MG_MID = 1.32 µM) and pronounced selectivity for the marginal zone lymphoma VL51 cell line (IC50 = 0.15 µM).

Molecular Formula C31H35N3O5
Molecular Weight 529.6 g/mol
Cat. No. B12392894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-35
Molecular FormulaC31H35N3O5
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCCC6
InChIInChI=1S/C31H35N3O5/c1-35-22-9-7-20(8-10-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)11-12-24-26(32-39-30(24)25)19-33-13-5-6-14-33/h7-10,15-16,18H,5-6,11-14,17,19H2,1-4H3
InChIKeyOLKAZMKMOUESSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Polymerization-IN-35: A High-Selectivity Oxazoloisoindole Colchicine-Site Inhibitor for Lymphoma Research Procurement


Tubulin polymerization-IN-35 (Compound 17j) is a [1,2]oxazolo[5,4-e]isoindole derivative that functions as a potent colchicine-binding site inhibitor (CBSI) of tubulin polymerization [1]. It exhibits a molecular weight of 529.63 g/mol (C31H35N3O5) and is characterized by high antiproliferative activity across the NCI-60 panel (GI50 range 0.24–23.4 µM; mean graph midpoint MG_MID = 1.32 µM) and pronounced selectivity for the marginal zone lymphoma VL51 cell line (IC50 = 0.15 µM) [1].

Why Tubulin Polymerization-IN-35 Cannot Be Substituted with Generic Colchicine-Site Inhibitors or Close Oxazoloisoindole Analogs


Oxazoloisoindole tubulin inhibitors exhibit striking variation in cellular potency, selectivity, and pharmacodynamic profile even with minor structural modifications. Direct comparison of Tubulin polymerization-IN-35 (17j) with its closest congener Tubulin polymerization-IN-34 (17i) reveals a 1.4-fold difference in mean graph midpoint antiproliferative activity (MG_MID 1.32 µM vs. 0.95 µM) [1]. Furthermore, the differential activity against VL51 marginal zone lymphoma cells (IC50 0.15 µM for IN-35) compared to other analogs such as IN-36 (IC50 0.04 µM) demonstrates that substitution of a single functional group can alter cellular selectivity by nearly 4-fold . Substituting this compound with generic colchicine or other CBSI scaffolds without accounting for these quantitative differences risks experimental irreproducibility and erroneous biological conclusions.

Quantitative Differentiation of Tubulin Polymerization-IN-35 Against Key Comparators: Evidence-Based Procurement Guide


Broad-Spectrum Antiproliferative Potency: MG_MID Comparison with Tubulin Polymerization-IN-34 (17i)

Tubulin polymerization-IN-35 (compound 17j) exhibits a mean graph midpoint (MG_MID) value of 1.32 µM across the NCI-60 panel, indicating its median growth inhibitory concentration across nine cancer subpanels (leukemia, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, breast) . In contrast, its close structural analog Tubulin polymerization-IN-34 (compound 17i) displays an MG_MID of 0.95 µM under identical experimental conditions . This represents a 1.4-fold difference in broad-spectrum antiproliferative activity, with IN-35 showing a more uniform but slightly less potent profile across the full panel.

NCI-60 screening Antiproliferative activity Mean graph midpoint

Differential Selectivity for Marginal Zone Lymphoma: VL51 IC50 Versus Other Lymphoma Subtypes

Tubulin polymerization-IN-35 demonstrates pronounced selectivity for the VL51 marginal zone lymphoma cell line, with an IC50 of 0.15 µM after 72-hour exposure . This contrasts with its activity against other lymphoma subtypes in the same assay: mantle cell lymphoma (IC50 = 0.5 µM, 3.3-fold less potent), activated B-cell like diffuse large B-cell lymphoma (IC50 = 0.6 µM, 4.0-fold less potent), and germinal center B-cell-like DLBCL (IC50 = 0.7 µM, 4.7-fold less potent) .

Lymphoma selectivity VL51 cell line Marginal zone lymphoma

Cross-Analog Comparison of Lymphoma Cell Line Potency: IN-35 (17j) vs. IN-36 (2e)

Within the [1,2]oxazoloisoindole series, the VL51 IC50 varies substantially depending on pyrrole and oxazole ring substituents. Tubulin polymerization-IN-35 (17j) exhibits a VL51 IC50 of 0.15 µM , whereas Tubulin polymerization-IN-36 (2e) achieves a VL51 IC50 of 0.04 µM , representing a 3.75-fold difference in potency against this marginal zone lymphoma cell line. This difference is attributed to the distinct substitution patterns (3,5-dimethoxybenzyl vs. alternative modifications) that influence binding interactions at the colchicine site [1].

Oxazoloisoindole SAR Lymphoma panel Compound 17j

Inhibition of Colchicine Binding at the β-Tubulin Site: Cross-Series Benchmarking

The oxazoloisoindole series demonstrates potent colchicine-site occupancy. While direct colchicine competition data for IN-35 (17j) is not reported, closely related analogs within the same series provide class-level inference. Tubulin polymerization-IN-36 (2e) inhibits colchicine binding to tubulin by 88% at 5 µM, and Tubulin polymerization-IN-37 (2f) inhibits colchicine binding by 80% at 5 µM . X-ray crystallography of the tubulin-2e complex confirms binding at the intradimer interface of the colchicine pocket, providing structural validation for the entire [1,2]oxazolo[5,4-e]isoindole class [1].

Colchicine binding inhibition Binding affinity Target engagement

NCI-60 GI50 Range and Uniformity Profile: IN-35 vs. IN-34 Broad-Spectrum Assessment

Tubulin polymerization-IN-35 (17j) exhibits a GI50 range of 0.24 µM to 23.4 µM across the NCI-60 panel, with a mean graph midpoint of 1.32 µM . In direct comparison, Tubulin polymerization-IN-34 (17i) shows a narrower GI50 range of 0.25 µM to 6.84 µM and a lower MG_MID of 0.95 µM . IN-35 thus demonstrates a broader activity distribution, with maximum GI50 values extending to 23.4 µM compared to 6.84 µM for IN-34, indicating that certain cell lines are markedly less sensitive to IN-35 than to IN-34.

NCI-60 panel GI50 range Anticancer activity spectrum

Optimized Research and Procurement Applications for Tubulin Polymerization-IN-35


Focused Investigation of Marginal Zone Lymphoma Pathobiology

Tubulin polymerization-IN-35 exhibits an IC50 of 0.15 µM against VL51 marginal zone lymphoma cells, with 3.3- to 4.7-fold lower potency against mantle cell, ABC-DLBCL, and GCB-DLBCL subtypes . This selective profile makes IN-35 an ideal chemical probe for studies requiring lymphoma-subtype discrimination, such as comparative gene expression analysis following microtubule disruption or evaluation of subtype-specific apoptotic thresholds.

Structure-Activity Relationship (SAR) Studies within the Oxazoloisoindole Series

The distinct MG_MID (1.32 µM) and GI50 range (0.24–23.4 µM) of IN-35 (17j), compared with IN-34 (17i) MG_MID 0.95 µM and IN-36 (2e) VL51 IC50 0.04 µM, provide a quantitative framework for probing the impact of pyrrole and oxazole ring modifications on cellular potency and selectivity [1]. IN-35 serves as a critical intermediate reference point in the SAR continuum, enabling precise dissection of substituent effects on tubulin binding and antiproliferative activity.

Validation of Colchicine-Binding Site Inhibitor (CBSI) Mechanisms in Lymphoma Models

As a member of the [1,2]oxazolo[5,4-e]isoindole class with confirmed colchicine-site binding (88% inhibition for analog 2e at 5 µM) and X-ray crystallographic validation of the tubulin-compound complex, IN-35 is suitable for studies aimed at dissecting CBSI mechanisms in hematological malignancies [1]. Researchers can employ IN-35 alongside colchicine and other site-specific inhibitors to investigate differential effects on microtubule dynamics, mitotic arrest, and apoptotic signaling in lymphoma cells.

Broad-Spectrum Anticancer Screening and Cell Line Sensitivity Profiling

With NCI-60 GI50 values spanning two orders of magnitude (0.24–23.4 µM) and a mean graph midpoint of 1.32 µM, Tubulin polymerization-IN-35 is well-suited for inclusion in broad-spectrum anticancer screening panels . Its wider activity distribution compared to IN-34 (GI50 range 0.25–6.84 µM) allows for identification of cell lines with intrinsic resistance to oxazoloisoindole CBSIs, providing a platform for biomarker discovery and resistance mechanism studies [1].

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